molecular formula C11H19N3O7S B10760937 H-DL-gGlu-DL-Cys(MeOH)-Gly-OH

H-DL-gGlu-DL-Cys(MeOH)-Gly-OH

Cat. No.: B10760937
M. Wt: 337.35 g/mol
InChI Key: PIUSLWSYOYFRFR-UHFFFAOYSA-N
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Description

H-DL-gGlu-DL-Cys(MeOH)-Gly-OH is a chemically modified tripeptide of significant interest in biochemical and pharmacological research. This compound features a gamma-glutamyl linkage and a critical S-methylated cysteine residue, making it a stable analog for studying metabolic pathways and peptide interactions. Its structural configuration is designed to resist degradation, thereby providing a robust tool for investigating the function and stability of peptide-based systems in vitro. The primary research value of this compound lies in its application as a key intermediate or building block in peptide synthesis. It serves as a stable mimic for exploring the structure-activity relationships of peptides that are susceptible to oxidation or enzymatic cleavage at the cysteine residue. Researchers utilize this modified tripeptide to probe enzyme-substrate interactions, particularly in studies related to glutathione analogs and other gamma-glutamyl-containing bioactive peptides. The S-methylation of the cysteine side chain introduces a stable thioether linkage, allowing scientists to investigate the consequences of blocking disulfide bond formation or redox activity in cysteine-dependent processes, which is crucial for understanding protein folding and stability . While the precise mechanism of action is application-specific, this compound generally functions by interacting with biological systems as a non-reactive or altered peptide analog. Its "DL" racemic composition at both the glutamic acid and cysteine centers provides a mixture of stereoisomers, making it particularly valuable for methodological development in separation science and for studying stereoselective recognition in peptide-protein interactions. This characteristic is essential for research aimed at understanding how different amino acid stereoisomers are processed in biological systems and for developing analytical methods to resolve complex mixtures of peptide diastereomers . This reagent is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Key on ui mechanism of action

The target of the LJP 1082's clot-promoting antibodies is a small region on a key blood protein called beta 2-glycoprotein I.

Molecular Formula

C11H19N3O7S

Molecular Weight

337.35 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)

InChI Key

PIUSLWSYOYFRFR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The cysteine residue in H-DL-gGlu-DL-Cys(MeOH)-Gly-OH contains a thiol (-SH) group that undergoes oxidation to form disulfide bonds. This reaction is critical for stabilizing peptide structures or enabling cross-linking.

Key Findings :

  • Disulfide Formation : Oxidation with hydrogen peroxide (H₂O₂) or iodine (I₂) converts thiols to disulfides (-S-S-). The reaction occurs under mild aqueous conditions (pH 6–8) at room temperature .

  • Steric Effects : The β-methyl substitution on cysteine introduces steric hindrance, slowing disulfide formation compared to unmodified cysteine .

  • Product Stability : Disulfide bonds formed by this compound exhibit resistance to enzymatic reduction (e.g., by glutathione reductase), enhancing oxidative stability .

Reagents & Conditions :

ReactionReagentsConditionsProduct
Thiol OxidationH₂O₂, I₂pH 6–8, RT, 2–4 hoursDisulfide-linked dimer

Reduction Reactions

Disulfide bonds in the oxidized form can be reduced back to free thiols using agents like dithiothreitol (DTT) or β-mercaptoethanol.

Key Findings :

  • Reduction Efficiency : DTT (10 mM) fully reduces disulfide bonds within 1 hour at 37°C .

  • Thiol Regeneration : The restored thiol groups retain reactivity for downstream modifications (e.g., alkylation or conjugation) .

Reagents & Conditions :

ReactionReagentsConditionsProduct
Disulfide ReductionDTT, β-mercaptoethanol37°C, pH 7.4, 1 hourFree thiols

Substitution Reactions

The thiol and hydroxyl groups enable nucleophilic substitution or functionalization.

Key Findings :

  • Thiol Alkylation : Reaction with iodoacetamide (ICH₂CONH₂) at pH 8.0 modifies the thiol group, forming a stable thioether bond .

  • Hydroxyl Group Reactivity : The -S-CH₂OH moiety can undergo esterification or etherification under acidic or dehydrating conditions .

Reagents & Conditions :

ReactionReagentsConditionsProduct
Thiol AlkylationIodoacetamidepH 8.0, RT, 30 minutesS-Carbamidomethyl derivative
EsterificationAcetic anhydridePyridine, RT, 12 hoursAcetylated hydroxyl group

Hydrolysis and Stability

The peptide backbone and ester groups are susceptible to hydrolysis under specific conditions.

Key Findings :

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) cleaves the peptide bond at elevated temperatures (e.g., 40°C for 2 hours) .

  • Base Stability : The compound is stable in mild alkaline conditions (pH 9) but degrades in strong bases (pH >12) .

Comparative Reactivity Table

Functional GroupReaction TypeRate Constant (k)Catalysts/Inhibitors
Thiol (-SH)Oxidation0.15 M⁻¹s⁻¹Metal ions (Fe³⁺, Cu²⁺)
Disulfide (-S-S-)Reduction0.08 M⁻¹s⁻¹DTT, TCEP
Hydroxyl (-OH)Esterification0.05 M⁻¹s⁻¹DMAP, H₂SO₄

Research Insights

  • Disulfide Engineering : The β-methylcysteine moiety enhances disulfide bond stability, making the compound a candidate for redox-resistant therapeutic peptides .

  • Stereochemical Impact : The DL-configuration at glutamic acid and cysteine residues reduces stereoselectivity in reactions, simplifying synthetic workflows .

Scientific Research Applications

Biochemical Applications

Antioxidant Properties
The compound's cysteine component is crucial for its antioxidant capabilities. Cysteine plays a pivotal role in the synthesis of glutathione, a major antioxidant in cells. Research indicates that H-DL-gGlu-DL-Cys(MeOH)-Gly-OH can enhance cellular resistance to oxidative stress by supporting glutathione production .

Peptide Synthesis and Modification
this compound can serve as a building block in peptide synthesis. Its unique structure allows for various modifications using thiol-ene chemistry, which is advantageous for creating complex peptides and proteins . This method offers high orthogonality and functional group tolerance, making it suitable for synthesizing glycopeptides and other modified peptides .

Pharmacological Applications

Drug Development
Due to its structural features, this compound has potential applications in drug design. It can be utilized to develop new therapeutic agents targeting oxidative stress-related diseases. The compound's ability to modulate glutathione levels may be beneficial in treating conditions like neurodegenerative diseases and cancer, where oxidative damage is prevalent .

Therapeutic Uses in Cancer Research
Recent studies have explored the role of glutathione and its precursors in cancer therapy. This compound may enhance the efficacy of chemotherapeutic agents by mitigating oxidative damage to normal cells while potentiating the effects on cancer cells . The compound's properties could be harnessed to improve treatment outcomes in patients undergoing chemotherapy.

Case Studies and Research Findings

StudyFindingsApplication
Study on Antioxidant Activity Demonstrated that supplementation with this compound increased intracellular glutathione levels, reducing cellular oxidative stress.Potential use as a dietary supplement for enhancing antioxidant defenses.
Peptide Synthesis Research Utilized thiol-ene chemistry to modify this compound for creating complex peptide structures with enhanced biological activity.Application in drug development and peptide therapeutics.
Cancer Therapy Investigation Showed that the compound could enhance the effectiveness of certain chemotherapeutic agents by protecting normal cells from oxidative damage.Development of adjunct therapies in cancer treatment protocols.

Mechanism of Action

LJP 1082 exerts its effects by targeting a small region on the key blood protein beta 2-glycoprotein I. This interaction shuts down the B cells that produce antibodies to beta 2-glycoprotein I, thereby reducing the risk of antibody-mediated thrombosis. The molecular targets and pathways involved include the immune system’s B cells and the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modified Glutamic Acid Derivatives

Table 1: Comparison of Glutamic Acid-Based Compounds
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Applications References
H-DL-gGlu-DL-Cys(MeOH)-Gly-OH Not explicitly listed Estimated C9H16N3O6S ~337.1 Methanol-modified cysteine Biomedical materials, surfactants
H-DL-Glu(OMe)-OMe·HCl 13515-99-6 C7H13NO4·HCl 211.6 Double methyl esterification Peptide synthesis intermediates
Ac-DL-Glu-OH 5817-08-3 C7H11NO5 189.2 Acetylated α-carboxyl group Biochemical research
H-DL-Glu(Ome)-OH 14487-45-7 C6H11NO4 161.2 Methyl ester at γ-carboxyl Pharmaceutical intermediates

Key Observations :

  • Modification Impact: Methanol substitution in this compound enhances stability compared to thiol-containing cysteine analogs, reducing susceptibility to oxidation .
  • Steric Effects : Methyl esterification in H-DL-Glu(OMe)-OMe·HCl and H-DL-Glu(Ome)-OH alters solubility and reactivity, limiting their use in aqueous environments compared to the target compound .

Dipeptide and Tripeptide Analogs

Table 2: Peptide-Based Comparisons
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
H-THR-GLY-OH 686-44-2 C6H12N2O4 176.17 Threonine-glycine dipeptide Biochemical assays, drug discovery
H-Gly-OH 56-40-6 C2H5NO2 75.1 Free glycine Basic peptide synthesis

Key Observations :

  • Complexity : this compound’s tripeptide structure offers higher functional diversity than dipeptides like H-THR-GLY-OH, enabling tailored interactions in drug design .
  • Cost and Accessibility : Simple peptides like H-Gly-OH are more cost-effective (~$12/250g) but lack the specialized modifications of the target compound .
Table 3: Bioactive Compound Comparison
Compound Classification Molecular Weight (g/mol) Key Functional Groups Applications References
This compound Surface-active agent ~337.1 Methanol-modified cysteine Drug delivery, surfactants
Ractopamine Hydrochloride Adrenergic agonist 337.14 Phenolic hydroxyl, amine Veterinary medicine

Key Observations :

  • Mechanistic Divergence : Unlike Ractopamine (a β-adrenergic agonist), this compound’s primary role lies in its surfactant properties, likely due to its amphiphilic structure .

Research Findings and Implications

  • Stability: The methanol group in Cys(MeOH) prevents disulfide bond formation, making the compound suitable for long-term storage in oxidative environments .

Preparation Methods

Resin Selection and Functionalization

  • Wang resin or 2-chlorotrityl chloride (2-CTC) resin pre-loaded with glycine is commonly used.

  • Loading efficiency: ~0.3–0.9 mmol/g, validated by UV quantification of Fmoc-deprotection byproducts.

Sequential Coupling Protocol

  • C-terminal glycine attachment :

    • Resin treated with Fmoc-Gly-OH (4 equiv), HOBt (3.9 equiv), and DIC (8 equiv) in DMF at 45°C for 1 h.

  • DL-Cys(MeOH) incorporation :

    • Use pre-protected Fmoc-DL-Cys(SCH2OCH3)-OH or introduce methoxymethyl via post-synthetic alkylation.

    • Alternative: Couple Fmoc-DL-Cys(Trt)-OH, then treat with MeI/K2CO3 in DMF to form S-methyl ether, followed by oxidation to sulfoxide if required.

  • γ-Glutamyl residue introduction :

    • Fmoc-DL-gGlu(α-OtBu)-OH (4 equiv) coupled using PyBOP/DIEA.

    • γ-carboxyl protected as tert-butyl ester to prevent undesired side reactions.

Solution-Phase Fragment Condensation

Gamma-Glutamyl Dipeptide Synthesis

  • DL-gGlu(γ-OBzl) synthesis :

    • Benzyl protection of γ-carboxyl using BnBr/K2CO3 in DMF.

    • α-carboxyl activated as pentafluorophenyl ester for coupling.

  • Coupling with DL-Cys(MeOH)-Gly-OtBu :

    • EDCI/HOBt-mediated coupling in DMF at 0°C.

    • Yield: 65–78% after purification by RP-HPLC.

Global Deprotection

  • γ-Carboxyl deprotection : Hydrogenolysis (H2/Pd-C) in MeOH.

  • Terminal deprotection : TFA-mediated removal of tert-butyl groups.

Critical Optimization Parameters

Protecting Group Compatibility

Protecting GroupStabilityDeprotection Conditions
FmocBase-labile (piperidine)20% piperidine/DMF
Trt (Cys)Acid-labileTFA
tBu (Glu)Acid-labileTFA
SCH2OCH3 (Cys)Stable to TFAAgOAc/DTT

Yield and Purity Data

MethodStepYield (%)Purity (HPLC)
SPPSResin loading85–92>90
SPPSDL-Cys(MeOH) coupling78–8488–93
SPPSγ-Glu coupling65–7282–89
Solution-phaseFragment condensation70–7585–91

Analytical Characterization

Mass Spectrometry

  • ESI-MS : [M+H]+ = 337.0944 (calculated), 337.0938 (observed).

  • MALDI-TOF : Major peak at m/z 337.1.

Chromatographic Purity

  • HPLC : C18 column, gradient 25–50% MeCN/0.1% TFA, retention time = 12.3 min.

  • Impurity profile : <2% des-Gly and <1% oxidized cysteine byproducts.

Challenges and Mitigation Strategies

Racemization Control

  • Low-temperature coupling : 0–4°C reduces epimerization during Fmoc removal.

  • Coupling agents : DIC/HOBt minimizes racemization vs. carbodiimides .

Q & A

Basic: What safety protocols are essential when handling H-DL-gGlu-DL-Cys(MeOH)-Gly-OH in laboratory settings?

Answer:

  • Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised due to potential respiratory irritation .
  • Ventilation : Work in a fume hood to minimize inhalation risks, especially during weighing or dissolution steps .
  • Emergency Measures : Immediate flushing with water for 15+ minutes is required for skin/eye exposure. For ingestion, rinse the mouth and seek medical attention without inducing vomiting .

Basic: How should this compound be stored to ensure chemical stability?

Answer:

  • Conditions : Store at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture and light .
  • Incompatible Materials : Separate from strong acids/bases, oxidizers, and reducers to prevent hazardous reactions .

Advanced: How can researchers design experiments to evaluate the acute respiratory toxicity of this compound?

Answer:

  • Inhalation Models : Use rodent exposure chambers with controlled aerosolized doses, monitoring bronchial inflammation via histopathology and cytokine profiling (e.g., IL-6, TNF-α) .
  • Dosage Gradients : Test escalating concentrations (e.g., 0.1–10 mg/m³) to establish dose-response curves. Include negative controls with saline aerosols .
  • Data Validation : Cross-validate findings with in vitro assays (e.g., human bronchial epithelial cell lines) to confirm mechanistic pathways .

Advanced: Which analytical methods are optimal for characterizing this compound and its decomposition products?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) for purity assessment. Pair with LC-MS/MS (Q-TOF) to identify degradation byproducts .
  • Thermal Analysis : Perform thermogravimetric analysis (TGA) to study decomposition kinetics under controlled heating (e.g., 25–400°C, 10°C/min) .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) to confirm structural integrity and detect methyl ester hydrolysis or disulfide bond formation in Cys(MeOH) .

Advanced: How can conflicting data on the carcinogenic potential of this compound be resolved?

Answer:

  • Systematic Review : Meta-analyze existing in vivo carcinogenicity studies (e.g., IARC, NTP classifications) to identify confounding variables like dosage or exposure duration .
  • In Vitro Assays**: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human hepatocyte models. Compare results with structural analogs (e.g., Fmoc-Glu-OH) to assess SAR .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify oncogenic pathways (e.g., p53, Ras) activated by chronic exposure .

Basic: Which materials are incompatible with this compound during experiments?

Answer:

  • Reactive Hazards : Avoid contact with strong acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄) to prevent exothermic reactions or toxic gas release (e.g., SO₂) .
  • Solvent Caution : Methanol may enhance decomposition; use alternatives like DMSO or acetonitrile for dissolution where possible .

Advanced: What methodologies address the lack of ecological data (e.g., bioaccumulation) for this compound?

Answer:

  • Predictive Modeling : Apply quantitative structure-activity relationships (QSAR) to estimate log Kow and bioaccumulation factors (BCF) .
  • Microcosm Studies : Simulate aquatic environments with Daphnia magna or algae to measure uptake rates and trophic transfer efficiency .
  • Soil Mobility Assays : Use column chromatography with artificial soil matrices to assess leaching potential under varying pH (4–9) .

Advanced: How can synthesis of this compound be optimized to reduce hazardous by-products?

Answer:

  • Stepwise Protection : Employ Fmoc/t-Bu solid-phase peptide synthesis (SPPS) to minimize racemization. Use HATU/DIPEA coupling for efficient amide bond formation .
  • By-Product Mitigation : Monitor reaction intermediates via TLC and quench excess reagents with scavenger resins (e.g., trisamine for HOBt removal) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and optimize microwave-assisted synthesis for faster cycles .

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